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molecular formula C21H17BrFN3O2 B8467811 7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine

7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine

Cat. No. B8467811
M. Wt: 442.3 g/mol
InChI Key: WNGDHROQWCRUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405297B2

Procedure details

A solution of the product from Example 11.2 (0.9 g) in dry pyridine (40 mL) was cooled in an ice bath while hydrogen fluoride-pyridine (˜65%) (15 mL) was added slowly keeping the temperature ≦10° C. The resulting solution was cooled to 0° C., tert-butyl nitrite (3 mL) was added, and the solution was stirred in the ice bath for 3 h and then poured carefully onto saturated aq NaHCO3 (500 mL) adding Na2CO3 as required to keep the solution basic. The mixture was extracted (×2) with chloroform which was dried and concentrated to dryness. Chromatography gave 4-benzyloxy-5-N-benzyloxymethyl-7-bromo-2-fluoropyrrolo[3,2-d]pyrimidine (0.63 g) as a solid. 13C NMR (CDCl3), δ 158.5 (JC,F=17 Hz), 157.5 (JC,F=213 Hz), 150.6 (JC,F=16 Hz), 136.8, 135.5, 133.9, 129.1, 128.9, 128.9, 128.5, 127.9, 114.1, 91.9, 77.9, 71.1, 70.0.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[N:3]=[C:4]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:5]2[N:10]([CH2:11][O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]=[C:8]([Br:20])[C:6]=2[N:7]=1.N1C=CC=CC=1.[FH:35].N(OC(C)(C)C)=O.C([O-])(O)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>N1C=CC=CC=1>[CH2:22]([O:21][C:4]1[C:5]2[N:10]([CH2:11][O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]=[C:8]([Br:20])[C:6]=2[N:7]=[C:2]([F:35])[N:3]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)C(=CN2COCC2=CC=CC=C2)Br)OCC2=CC=CC=C2
Name
Quantity
15 mL
Type
reactant
Smiles
N1=CC=CC=C1.F
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the temperature ≦10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted (×2) with chloroform which
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C2=C(N=C(N1)F)C(=CN2COCC2=CC=CC=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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